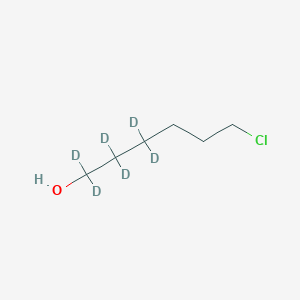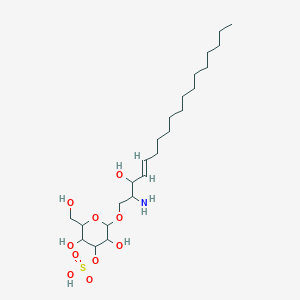![molecular formula C6H4ClN3 B1148576 6-氯-1H-吡唑并[4,3-b]吡啶 CAS No. 1260670-01-6](/img/structure/B1148576.png)
6-氯-1H-吡唑并[4,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.569. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物的合成
6-氯-1H-吡唑并[4,3-b]吡啶是合成多种生物活性化合物的关键中间体。其结构与嘌呤碱密切相关,而嘌呤碱是DNA和RNA的基本组成部分。 这种相似性允许创建能够以独特方式与生物系统相互作用的类似物,从而有可能为疾病带来新的治疗方法 {svg_1}.
抗病毒药物的开发
研究表明,1H-吡唑并[4,3-b]吡啶的衍生物具有抗病毒特性。 通过修饰核心结构,科学家可以开发出针对多种病毒感染有效的抗病毒药物,为创建新型抗病毒疗法提供途径 {svg_2}.
癌症研究
该化合物模拟嘌呤碱的能力使其成为开发抗癌药物的候选药物。 通过干扰DNA复制或修复过程,这些衍生物可能抑制癌细胞的生长,为新的癌症治疗奠定基础 {svg_3}.
神经系统疾病
来自6-氯-1H-吡唑并[4,3-b]吡啶的化合物正在探索其治疗神经系统疾病的潜力。 它们与各种神经递质系统的相互作用可能导致开发针对阿尔茨海默病、帕金森病和癫痫等疾病的药物 {svg_4}.
心血管应用
该化合物的衍生物也正在研究其心血管应用。 它们可能在开发治疗高血压和心力衰竭等疾病的药物中发挥作用,方法是调节心率和血管阻力 {svg_5}.
抗炎和镇痛作用
6-氯-1H-吡唑并[4,3-b]吡啶的结构灵活性允许创建具有抗炎和镇痛作用的衍生物。 这些可能导致新型的止痛药和抗炎药,与目前的选择相比,副作用可能更少 {svg_6}.
代谢性疾病
研究人员正在研究使用1H-吡唑并[4,3-b]吡啶衍生物治疗代谢性疾病。 通过影响代谢途径,这些化合物可能为管理糖尿病和肥胖症等疾病提供新的方法 {svg_7}.
农业化学
在农业化学领域,6-氯-1H-吡唑并[4,3-b]吡啶的衍生物正在被研究其作为除草剂或杀虫剂的潜力。 它们破坏植物和昆虫生物过程的能力可能导致开发更有效和更环保的农业化学品 {svg_8}.
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various enzymes and receptors in the body that normally interact with these bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that 6-Chloro-1H-pyrazolo[4,3-b]pyridine may interact with its targets in a similar manner, potentially inhibiting or modulating their activity.
Result of Action
It is known that pyrazolo[3,4-b]pyridines have shown cytotoxic activities against various cell lines , suggesting that 6-Chloro-1H-pyrazolo[4,3-b]pyridine may have similar effects.
安全和危害
The safety information for 6-Chloro-1H-pyrazolo[4,3-c]pyridine indicates that it is classified under Acute Tox. 4 Oral hazard classification . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
生化分析
Biochemical Properties
6-Chloro-1H-pyrazolo[4,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs by 6-Chloro-1H-pyrazolo[4,3-b]pyridine can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 6-Chloro-1H-pyrazolo[4,3-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in breast cancer cells and inhibit their proliferation . Additionally, 6-Chloro-1H-pyrazolo[4,3-b]pyridine affects the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are critical for cell survival and growth .
Molecular Mechanism
At the molecular level, 6-Chloro-1H-pyrazolo[4,3-b]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound forms hydrogen bonds with key residues in the active sites of enzymes, thereby inhibiting their activity . This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-pyrazolo[4,3-b]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-1H-pyrazolo[4,3-b]pyridine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the reduction of cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-Chloro-1H-pyrazolo[4,3-b]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are excreted through the kidneys . The metabolic pathways of 6-Chloro-1H-pyrazolo[4,3-b]pyridine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 6-Chloro-1H-pyrazolo[4,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . For instance, 6-Chloro-1H-pyrazolo[4,3-b]pyridine has been shown to accumulate in cancerous tissues, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 6-Chloro-1H-pyrazolo[4,3-b]pyridine plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . The subcellular localization of 6-Chloro-1H-pyrazolo[4,3-b]pyridine is crucial for its ability to exert its biological effects and achieve therapeutic outcomes.
属性
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBCIYFMTVHDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743137 |
Source


|
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-01-6 |
Source


|
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)


